molecular formula C14H12FN5O2S B2819854 methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863458-26-8

methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

Cat. No.: B2819854
CAS No.: 863458-26-8
M. Wt: 333.34
InChI Key: KDYOUPCERRSPFJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a complex organic compound featuring a triazolopyrimidine core, a fluorobenzyl group, and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorobenzyl azide and a suitable pyrimidine derivative under thermal or catalytic conditions.

    Thioacetate Introduction: The triazolopyrimidine intermediate is then reacted with a thioacetate reagent, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioacetate moiety can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) on the fluorobenzyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The fluorine atom on the benzyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C with H2, lithium aluminum hydride (LiAlH4)

    Substitution: NaOMe, potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Research into its mechanism of action and efficacy in preclinical models would be essential steps in this process.

Industry

Industrially, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties could also make it useful in materials science or as a catalyst in certain reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
  • Methyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
  • Methyl 2-((3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

Uniqueness

Methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c1-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOUPCERRSPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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